1H-1,2,3-BENZOTRIAZOL-1-YL[2-(2-CHLOROPHENYL)-4-QUINOLYL]METHANONE
Description
1H-1,2,3-Benzotriazol-1-yl[2-(2-chlorophenyl)-4-quinolyl]methanone is a complex organic compound that combines the structural features of benzotriazole, quinoline, and chlorophenyl groups
Properties
IUPAC Name |
benzotriazol-1-yl-[2-(2-chlorophenyl)quinolin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClN4O/c23-17-9-3-1-8-15(17)20-13-16(14-7-2-4-10-18(14)24-20)22(28)27-21-12-6-5-11-19(21)25-26-27/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRRVEYDIVSSPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)N4C5=CC=CC=C5N=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1H-1,2,3-benzotriazol-1-yl[2-(2-chlorophenyl)-4-quinolyl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzotriazole Derivative: The initial step involves the preparation of a benzotriazole derivative through the reaction of o-phenylenediamine with nitrous acid in the presence of acetic acid.
Quinoline Derivative Synthesis: The quinoline derivative is synthesized separately, often through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1H-1,2,3-Benzotriazol-1-yl[2-(2-chlorophenyl)-4-quinolyl]methanone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1H-1,2,3-Benzotriazol-1-yl[2-(2-chlorophenyl)-4-quinolyl]methanone has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Industrial Chemistry:
Mechanism of Action
The mechanism of action of 1H-1,2,3-benzotriazol-1-yl[2-(2-chlorophenyl)-4-quinolyl]methanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s benzotriazole moiety can form stable coordination complexes with metal ions, while the quinoline and chlorophenyl groups facilitate binding to biological targets through π-π stacking and hydrogen bonding interactions . These interactions disrupt the normal function of the target molecules, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
1H-1,2,3-Benzotriazol-1-yl[2-(2-chlorophenyl)-4-quinolyl]methanone can be compared with other similar compounds, such as:
1H-Benzotriazol-1-yl(4-iodophenyl)methanone: This compound shares the benzotriazole moiety but differs in the halogen substitution on the phenyl ring.
(1H-Benzo[d][1,2,3]triazol-1-yl)(phenyl)methanone: Similar in structure but lacks the quinoline moiety, making it less complex.
The uniqueness of 1H-1,2,3-benzotriazol-1-yl[2-(2-chlorophenyl)-4-quinolyl]methanone lies in its combination of benzotriazole, quinoline, and chlorophenyl groups, which confer distinct physicochemical properties and biological activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
